![molecular formula C11H11NO3 B14726770 1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one CAS No. 6539-13-5](/img/structure/B14726770.png)
1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one is a complex organic compound that features a spiro linkage between a dioxolane ring and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxolane intermediate with a quinoline derivative. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperature or pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
類似化合物との比較
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can be compared with other spiro compounds and quinoline derivatives. Similar compounds include:
Spiro[1,3-dioxolane-2,4’-piperidine]: Another spiro compound with a different heterocyclic moiety.
Quinoline: The parent compound of the quinoline moiety.
Spiro[1,3-dioxolane-2,5’-indoline]: A spiro compound with an indoline moiety instead of quinoline.
The uniqueness of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one lies in its specific structural features and the potential for diverse applications arising from the combination of the dioxolane and quinoline rings.
特性
CAS番号 |
6539-13-5 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
spiro[1,3-dihydroquinoline-5,2'-1,3-dioxolane]-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10-4-3-8-9(12-10)2-1-5-11(8)14-6-7-15-11/h1-3,5H,4,6-7H2,(H,12,13) |
InChIキー |
UOVHNJWDGAIWJR-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)C=CC=C3C2=CCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




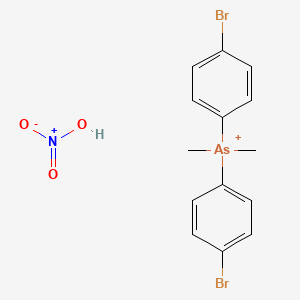

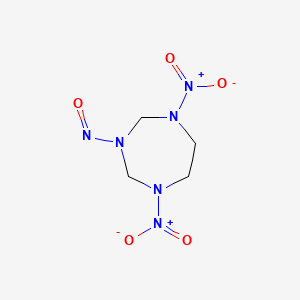

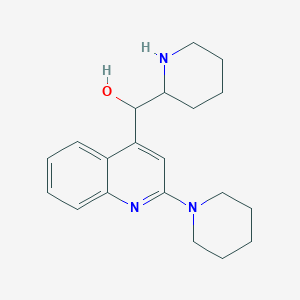
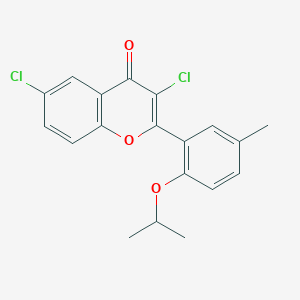
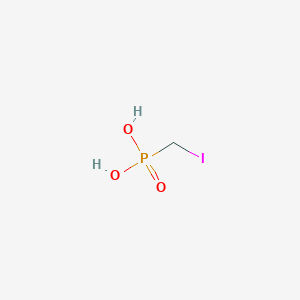


![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
